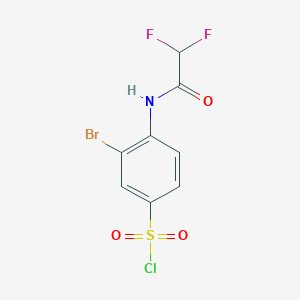![molecular formula C21H13Cl2NS B2475428 3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline CAS No. 339013-20-6](/img/structure/B2475428.png)
3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline is mainly used as a feedstock in the manufacture of other specialty chemicals .
Synthesis Analysis
Quinoline can be synthesized using the Skraup synthesis, Doebner reaction, or Combes quinoline synthesis . The Skraup synthesis is a chemical reaction used to synthesize quinolines. In its general form, the reaction can be described as a condensation reaction of aniline, an alcohol, and sulfuric acid to a quinoline .Molecular Structure Analysis
Quinoline is a heterocyclic compound with a two-ring structure, consisting of a benzene ring fused to pyridine at two adjacent carbon atoms . It is aromatic and has a resonance structure, which means that its electrons are delocalized over the structure, contributing to its stability .Chemical Reactions Analysis
Quinoline is known to participate in many chemical reactions. It can act as a base, forming salts with strong acids, and as a Lewis base, forming complexes with metal ions . It can also undergo electrophilic substitution reactions, similar to benzene .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor . It is only slightly soluble in water but dissolves readily in most organic solvents .Wissenschaftliche Forschungsanwendungen
Photovoltaic Properties
Quinoline derivatives like 3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline have been investigated for their photovoltaic properties. Zeyada, El-Nahass, and El-Shabaan (2016) studied the photovoltaic characteristics of quinoline derivatives and their application in organic-inorganic photodiode fabrication. They found that these compounds exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions, suggesting their potential in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
The structural and optical properties of quinoline derivatives are also a significant area of research. Zeyada, El-Nahass, and El-Shabaan (2016) conducted a study to understand these properties in thin film forms of quinoline derivatives. Their research indicated that these compounds possess nanocrystalline structures dispersed in an amorphous matrix, with unique optical properties that could be valuable in various technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Structure
The synthesis and chemical structure of quinoline derivatives have been extensively explored. Researchers like Awad, Abdel-Rahman, and Bakhite (1991) have synthesized novel heterocyclic thienoquinoline derivatives, providing insights into the chemical reactions and structures of these compounds. Such studies are crucial for understanding the fundamental chemistry of quinoline derivatives and their potential applications (Awad, Abdel-Rahman, & Bakhite, 1991).
Electronic Properties
Research on the electronic properties of quinoline derivatives is another important aspect. Studies like those conducted by Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) have investigated the AC electrical conductivity and dielectrical properties of these compounds in thin film form. Their findings indicate that quinoline derivatives can have significant applications in the field of electronics, particularly in the development of new materials with specific electrical properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-10-8-14(9-11-16)19-12-15-4-1-2-7-20(15)24-21(19)25-18-6-3-5-17(23)13-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLGHNUANGDMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B2475346.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)
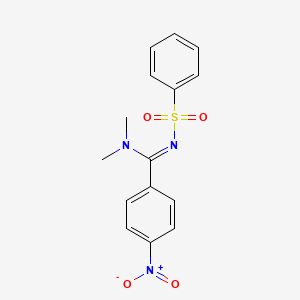
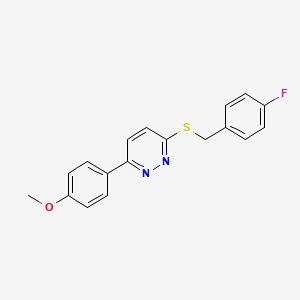
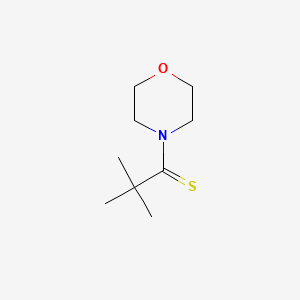

![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)
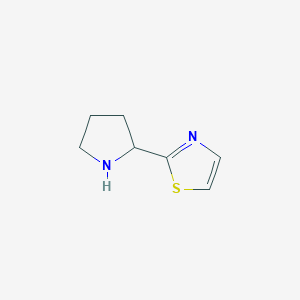
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)
